molecular formula C17H21ClN2O2 B1504450 Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 218451-34-4

Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1504450
Key on ui cas rn: 218451-34-4
M. Wt: 320.8 g/mol
InChI Key: GAAZJKMOIVSYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546407B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 2.9 g, 72.3 mmol) was added in small portions, over a period of 1 hour, to a solution of bis-(2-chloro-ethyl)-carbamic acid tert-butyl ester (6.74 g, 28 mmol) and 4-chlorobenzyl cyanide (3.8 g, 25 mmol) in anhydrous dimethylformamide (25 ml). The reaction mixture was heated at 65° C. for 1 hour and then stirred at room temperature for 89 hours. After this period, the reaction mixture was poured into ice/water (60 ml) and extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with water and brine, dried, filtered and concentrated. Flash column chromatography on silica, eluting with hexane/dichloromethane/ethyl acetate (8:1:1), gave 4-(4-chlorophenyl)-4-cyano-piperidine-1-carboxylic acid tert-butyl ester (5.6 g, 17.5 mmol, 70%) as a white solid. LC-MS (LCT) m/z 320 [M+], Rt 7.71 min.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8](=[O:16])[N:9]([CH2:13][CH2:14]Cl)[CH2:10][CH2:11]Cl)([CH3:6])([CH3:5])[CH3:4].[Cl:17][C:18]1[CH:26]=[CH:25][C:21]([CH2:22][C:23]#[N:24])=[CH:20][CH:19]=1>CN(C)C=O>[C:3]([O:7][C:8]([N:9]1[CH2:13][CH2:14][C:22]([C:21]2[CH:25]=[CH:26][C:18]([Cl:17])=[CH:19][CH:20]=2)([C:23]#[N:24])[CH2:11][CH2:10]1)=[O:16])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCCl)CCCl)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
60 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 89 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash column chromatography on silica, eluting with hexane/dichloromethane/ethyl acetate (8:1:1)

Outcomes

Product
Details
Reaction Time
89 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.5 mmol
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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